4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a unique fusion of benzofuran and pyrimidine rings, with a chlorine atom at the 4-position and a cyclopentyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine typically involves multi-step organic reactionsThe chlorine atom is then introduced at the 4-position using chlorination reagents such as phosphorus oxychloride or thionyl chloride . The cyclopentyl group can be added through alkylation reactions using cyclopentyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability . These methods reduce reaction times and improve the overall safety and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Cyclization Reactions: The benzofuran and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride, thionyl chloride.
Alkylation: Cyclopentyl halides, bases such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various enzymes, including kinases and proteases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
Pyrido[2,3-d]pyrimidine: Exhibits a broad spectrum of biological activities, including antitumor and anti-inflammatory properties.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Used as a scaffold for developing kinase inhibitors and other therapeutic agents.
The uniqueness of this compound lies in its specific structural features, such as the fused benzofuran and pyrimidine rings, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C15H13ClN2O |
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Molecular Weight |
272.73 g/mol |
IUPAC Name |
4-chloro-2-cyclopentyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H13ClN2O/c16-14-13-12(10-7-3-4-8-11(10)19-13)17-15(18-14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
OPEAHKPXQAAEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43 |
Origin of Product |
United States |
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